5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a methoxyphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thiourea and acetophenone under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to the enzyme’s active site, thereby preventing the conversion of fatty acids into pro-inflammatory mediators . This inhibition is achieved through the compound’s ability to fit into the enzyme’s substrate-binding pocket, blocking access to the catalytic center.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
Compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, 5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine exhibits unique properties due to the presence of the thiazole ring. This structural difference can result in variations in biological activity and chemical reactivity. For example, the thiazole ring may confer different electronic properties, affecting the compound’s ability to interact with specific enzymes or receptors .
Properties
Molecular Formula |
C16H14N2OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2OS/c1-19-13-9-7-12(8-10-13)15-14(18-16(17)20-15)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18) |
InChI Key |
ANTGCPUUCSKJPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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